Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is a glycoside derivative of ribofuranose, notable for its structural features and potential applications in medicinal chemistry. It is classified under the category of carbohydrate derivatives, specifically as a sugar alcohol derivative. This compound is particularly significant in the synthesis of antiviral agents, such as capecitabine, which is used in cancer therapy.
This compound can be synthesized from D-ribose, a naturally occurring sugar. The classification of methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside falls within the broader category of glycosides, which are compounds formed from a sugar and another functional group via a glycosidic bond. Its specific structure includes an isopropylidene protecting group that enhances its stability during chemical reactions.
The synthesis of methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reactions and confirm the structure of intermediates and final products .
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside has a molecular formula of and a molecular weight of approximately 188.22 g/mol. The structure features a ribofuranose ring with an isopropylidene group at positions 2 and 3, providing steric protection to the hydroxyl groups at these positions.
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside can participate in various chemical reactions due to its functional groups:
The reactions are typically monitored using NMR spectroscopy to confirm product formation and assess purity. Reaction yields can vary significantly based on the choice of reagents and conditions employed.
The mechanism of action for methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside primarily relates to its role as an intermediate in the synthesis of active pharmaceutical ingredients. Its derivatives can interact with biological targets such as enzymes or receptors involved in viral replication or cancer cell proliferation.
Research indicates that modifications at the ribofuranose structure can influence binding affinity and selectivity towards specific biological targets, which is crucial for drug design .
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is typically characterized by:
The compound exhibits typical reactivity associated with glycosides:
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside has several scientific applications:
The synthesis of methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (CAS 23202-81-5) begins with commercially available D-ribose as the chiral starting material. The stereoselective pathway involves a sequential three-step transformation that preserves the β-configuration at the anomeric center. First, D-ribose undergoes acid-catalyzed glycosidation with methanol to yield methyl β-D-ribofuranoside. This intermediate is subsequently protected with acetone under acid catalysis to form methyl 2,3-O-isopropylidene-β-D-ribofuranoside (CAS 4099-85-8), which introduces rigidity to the furanose ring and locks the cis-fused dioxolane ring system [1] [5]. The final synthetic step involves selective activation of the C5-hydroxyl group via tosylation (p-toluenesulfonyl chloride in pyridine), followed by reductive deoxygenation to install the 5-deoxy functionality [3] [6]. This methodology achieves >70% overall yield while maintaining excellent stereochemical fidelity, as confirmed by high-resolution NMR spectroscopy [1]. The β-orientation at C1 is preserved throughout due to neighboring group participation during glycosidation, with the isopropylidene group preventing epimerization at C2 and C3 [5].
Table 1: Key Intermediates in Stereoselective Synthesis
Compound | CAS Number | Role in Synthesis | Structural Features |
---|---|---|---|
D-Ribose | 50-69-1 | Chiral starting material | Aldopentose with C1 aldehyde |
Methyl β-D-ribofuranoside | 4388-44-9 | Glycosidation product | Anomeric methyl group (β-configuration) |
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 4099-85-8 | Protected intermediate | cis-Fused dioxolane ring (C2-C3) |
Methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside | 103340-08-7 | Activated precursor | C5 tosylate leaving group |
Target: Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | 23202-81-5 | Final product | 5-Deoxy functionality, locked β-conformation |
The 2,3-O-isopropylidene acetal group serves as a cornerstone protective strategy in ribofuranoside chemistry due to its orthogonal stability and conformational control. This cis-fused bicyclic system enforces a rigid North-type conformation (C2-endo/C3-exo puckering) that directs regioselective functionalization at C5 [1] [3]. Protection is typically achieved by reacting methyl β-D-ribofuranoside with acetone under acidic catalysis (e.g., anhydrous CuSO₄ or p-toluenesulfonic acid), achieving >85% yield with minimal side products [5]. The acetal’s stability against nucleophiles and bases permits harsh subsequent reactions, including tosylation and nucleophilic displacements. Crucially, X-ray crystallography confirms the dioxolane ring adopts a twisted conformation about the O–C(methine) bond, with the furanose ring exhibiting an envelope conformation (C5 flap) that positions the C5-hydroxyl ideally for functionalization [1]. This geometric control prevents epimerization during tosylation and ensures stereospecific reduction. The acetal remains stable throughout synthetic sequences but can be quantitatively removed under mild acidic conditions (aqueous AcOH, 25°C) without disturbing glycosidic bonds [3].
The transformation of methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside to the 5-deoxy derivative relies on regioselective oxygen–carbon bond cleavage via SN₂ displacement. Sodium borohydride (NaBH₄) in aprotic dipolar solvents serves as the predominant reducing system, where borohydride anion attacks C5, displacing tosylate with clean inversion of configuration [3] [6]. Kinetic studies reveal this reduction follows second-order kinetics, with the reaction rate highly dependent on tosylate solvation. When triflate (trifluoromethanesulfonate) replaces tosylate, the reaction accelerates 15-fold but suffers from reduced regioselectivity and elimination byproducts (up to 40%) [4]. In contrast, mesylate (methanesulfonate) intermediates exhibit slower reduction kinetics but higher stereochemical fidelity. Optimization shows that maintaining substrate concentration at 0.2–0.5M and stoichiometric NaBH₄ (1.0–1.2 equiv) minimizes over-reduction while achieving >90% conversion within 6 hours at 70°C [4] [6]. Post-reduction purification involves aqueous workup and crystallization from ethanol/water mixtures, yielding chromatographically pure 5-deoxy product as a stable crystalline solid (mp 78–80°C) [3].
Table 2: Comparison of Leaving Groups in C5-Deoxygenation
Leaving Group | Relative Rate | Yield (%) | Byproducts | Stereochemical Integrity |
---|---|---|---|---|
Tosylate (OTs) | 1.0 | 89–92 | <5% elimination products | Inversion only |
Mesylate (OMs) | 0.8 | 85–88 | Negligible elimination | Inversion only |
Triflate (OTf) | 15.0 | 52–60 | 30–40% elimination products | Partial racemization |
Iodide (I) | 3.2 | 75–78 | 10–15% deiodination | Inversion predominant |
Solvent selection critically governs reduction efficiency by modulating borohydride nucleophilicity and substrate solubility. Hexamethylphosphoramide (HMPA) demonstrates exceptional performance due to its strong dipole moment (4.23 D) and capacity to dissociate borohydride aggregates into highly reactive [BH₄]⁻ ions [2] [6]. In HMPA/toluene mixtures (1:3 v/v), reaction completion occurs within 2 hours at 50°C with 95% isolated yield. However, HMPA’s genotoxicity necessitates safer alternatives. N,N-Dimethylimidazolidinone (DMI) provides an effective substitute, offering comparable dipolarity without carcinogenic risk. When using DMI as the primary solvent, optimal reduction occurs at 90°C for 4 hours, delivering 88–92% yield [4]. Solvent screening identifies three key parameters governing success: (1) donor number >25 kcal/mol for borohydride activation, (2) dielectric constant >30 for ionic intermediate stabilization, and (3) boiling point >80°C for reflux compatibility. Recent advances employ solvent-free mechanochemical reduction, where ball-milling NaBH₄ with tosylated substrate achieves 94% conversion in 45 minutes, eliminating solvent-handling concerns while enhancing atom economy [2].
Table 3: Solvent Systems for Borohydride-Mediated Reduction
Solvent System | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
HMPA/Toluene (1:3) | 50 | 2 | 95 | Rapid kinetics | HMPA toxicity |
DMI (neat) | 90 | 4 | 88–92 | Non-carcinogenic, high boiling point | Energy-intensive |
DMSO/THF (1:1) | 70 | 8 | 75–80 | Low cost, readily available | Lower conversion |
Mechanochemical (solvent-free) | 25 (ball milling) | 0.75 | 94 | No solvent waste, rapid | Specialized equipment required |
Comprehensive Compound Index
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4